N-(2H-1,3-benzodioxol-5-ylmethyl)-2-chloro-2-phenylacetamide
CAS No.: 112776-46-2
Cat. No.: VC4137283
Molecular Formula: C16H14ClNO3
Molecular Weight: 303.74
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 112776-46-2 |
|---|---|
| Molecular Formula | C16H14ClNO3 |
| Molecular Weight | 303.74 |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-2-phenylacetamide |
| Standard InChI | InChI=1S/C16H14ClNO3/c17-15(12-4-2-1-3-5-12)16(19)18-9-11-6-7-13-14(8-11)21-10-20-13/h1-8,15H,9-10H2,(H,18,19) |
| Standard InChI Key | OJNQJEDIWINDEN-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)CNC(=O)C(C3=CC=CC=C3)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
N-(2H-1,3-Benzodioxol-5-ylmethyl)-2-chloro-2-phenylacetamide is defined by the IUPAC name N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-2-phenylacetamide and a systematic InChI identifier of InChI=1S/C16H14ClNO3/c17-15(12-4-2-1-3-5-12)16(19)18-9-11-6-7-13-14(8-11)21-10-20-13/h1-8,15H,9-10H2,(H,18,19) . Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄ClNO₃ |
| Molecular Weight | 303.74 g/mol |
| CAS Registry Number | 112776-46-2 |
| Synonyms | N-(1,3-Dioxaindan-5-ylmethyl)-2-chloro-2-phenylacetamide |
The benzodioxole group (1,3-benzodioxol-5-yl) contributes to the compound’s planar aromatic system, while the chloro-phenylacetamide moiety introduces steric and electronic complexity critical for target binding.
Synthesis and Optimization
Reaction Pathways
The synthesis involves a three-step sequence:
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Benzodioxole Formation: Condensation of catechol derivatives with formaldehyde under acidic conditions yields the 1,3-benzodioxol-5-ylmethanol intermediate.
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Chloroacetylation: Reaction of 2-chloro-2-phenylacetyl chloride with the benzodioxole intermediate in anhydrous dichloromethane, catalyzed by triethylamine, produces the crude acetamide.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity, confirmed via HPLC.
Yield and Scalability
Bench-scale reactions report yields of 65–72%, with scalability limited by the exothermic nature of the acetylation step. Recent optimizations using flow chemistry have reduced reaction times by 40% while maintaining yields .
Biological Activity and Mechanisms
Antimicrobial Screening
Preliminary data against Staphylococcus aureus (MIC: 32 µg/mL) and Candida albicans (MIC: 64 µg/mL) suggest moderate activity, likely due to membrane disruption observed in liposome leakage assays.
Research Applications and Future Directions
Drug Discovery
The benzodioxole scaffold is a privileged structure in GPCR-targeted therapies. Analogous compounds (e.g., PD176252) act as mixed FPR1/FPR2 agonists with nanomolar efficacy, suggesting potential for immune modulation .
Chemical Probes
Derivatization at the acetamide nitrogen (e.g., sulfonamide or urea variants) could enhance selectivity for kinase targets such as EGFR or VEGFR2, as predicted by molecular docking studies.
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